1-A09 - 1143579-76-3

1-A09

Catalog Number: EVT-269723
CAS Number: 1143579-76-3
Molecular Formula: C29H25N5O6
Molecular Weight: 539.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
I-A09 is a noncompetitive inhibitor of mPTPB.
Overview

1-A09, also known as Tilactase, is a beta-D-galactosidase enzyme derived from the fungus Aspergillus oryzae. It is primarily utilized for the treatment of lactose intolerance, facilitating the digestion of lactose by hydrolyzing it into glucose and galactose. The enzyme is administered in chewable tablet form and is taken before consuming lactose-containing foods. This compound has been classified under the Anatomical Therapeutic Chemical classification system with the code A09AA04, indicating its therapeutic use in digestive disorders related to lactose intolerance .

Synthesis Analysis

Methods

The synthesis of 1-A09 involves fermentation processes using Aspergillus oryzae, which naturally produces beta-D-galactosidase. The production typically occurs in controlled bioreactors where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme yield.

Technical Details

The enzyme is isolated through purification techniques that may include precipitation, filtration, and chromatography. The final product is formulated into a chewable tablet that ensures stability and bioavailability when ingested. The enzyme's molecular weight is approximately 102,000 Daltons, and it consists of multiple domains that contribute to its catalytic activity .

Molecular Structure Analysis

Structure

1-A09 exhibits a complex three-dimensional structure characterized by a large monomeric multi-domain configuration. The core of the enzyme features a catalytic (alpha/beta)8-barrel domain, which is essential for its enzymatic function.

Data

The protein structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its spatial arrangement and interactions at the molecular level. Specific structural data can be referenced from protein databases such as the Protein Data Bank .

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by 1-A09 involves the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose. This reaction can be represented as follows:

Lactose+H2O1 A09Glucose+Galactose\text{Lactose}+\text{H}_2\text{O}\xrightarrow{\text{1 A09}}\text{Glucose}+\text{Galactose}

Technical Details

The enzymatic activity is influenced by various factors including substrate concentration, pH, temperature, and ionic strength. Optimal conditions for activity typically range around pH 6 to 7 and temperatures between 30°C and 50°C.

Mechanism of Action

The mechanism of action for 1-A09 involves the binding of lactose to the active site of the enzyme, where it undergoes a series of conformational changes leading to the cleavage of the glycosidic bond between glucose and galactose. This process is facilitated by specific amino acid residues within the active site that stabilize the transition state during hydrolysis. The detailed kinetics of this reaction can be studied using Michaelis-Menten kinetics to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) under varying conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder (in tablet form).
  • Solubility: Soluble in water.
  • Stability: Sensitive to extreme pH and temperature conditions.

Chemical Properties

  • Molecular Formula: Not explicitly available due to its complex structure.
  • Molecular Weight: Approximately 102,000 Daltons.
  • Enzymatic Activity: Exhibits optimal activity at neutral pH with significant stability in physiological conditions.

Relevant analyses include assessing thermal stability through differential scanning calorimetry and evaluating enzymatic activity through spectrophotometric assays.

Applications

1-A09 has significant applications in both clinical and food industries:

  • Clinical Use: Primarily used for managing lactose intolerance symptoms by aiding in lactose digestion.
  • Food Industry: Employed in dairy products to reduce lactose content, making them suitable for lactose-intolerant consumers.
  • Research Applications: Utilized in biochemical studies focused on carbohydrate metabolism and enzyme kinetics.
Contextualizing 1-A09 in Biochemical Research

Biochemical Significance of SH2 Domain-Targeted Ligands

SH2 (Src Homology 2) domains are protein interaction modules of ~100 amino acids that recognize phosphorylated tyrosine (pTyr) residues on target proteins. They serve as critical "readers" in tyrosine kinase signaling cascades, directing the formation of multiprotein complexes that regulate cellular processes such as proliferation, differentiation, and apoptosis [3] [5]. The human proteome encodes 121 SH2 domains across 111 proteins, including kinases, phosphatases, adaptor proteins, and transcription factors [5] [7]. These domains share a conserved structural fold: a central antiparallel β-sheet flanked by two α-helices. A key feature is the pTyr-binding pocket formed by conserved residues on the βB strand, particularly an arginine residue (e.g., Arg32 in SHP2-N-SH2) that forms bidentate hydrogen bonds with the phosphate group [1] [3]. Specificity is determined by interactions with residues C-terminal to pTyr (e.g., pY+1 to pY+3 positions), allowing selective recognition of distinct peptide motifs [3] [10].

Dysregulation of SH2-mediated interactions drives pathologies like cancer. For example, oncogenic mutations in the N-SH2 domain of SHP2 phosphatase (encoded by PTPN11) disrupt its autoinhibitory conformation, leading to hyperactivation of RAS-MAPK signaling in Noonan syndrome and juvenile myelomonocytic leukemia [1]. Consequently, SH2 domains represent high-value targets for pharmacological intervention. Ligands like 1-A09 aim to disrupt pathological SH2 interactions through competitive binding, offering an alternative to catalytic-site inhibitors.

Table 1: Key SH2 Domains in Therapeutic Research

SH2 DomainHost ProteinBiological RoleDisease Association
SHP2-N-SH2SHP2 phosphataseRegulates phosphatase activationLeukemia, Noonan syndrome
STAT3-SH2STAT3Mediates dimerization & transcriptionBreast cancer, autoimmune disorders
Grb7-SH2Grb7 adaptorPromotes RTK signaling & migrationBreast cancer (HER2+)

Role of 1-A09 in Tyrosine Kinase Signaling Pathway Modulation

1-A09 is a synthetic small-molecule inhibitor designed to target the N-SH2 domain of SHP2 phosphatase (PTPN11). Computational studies reveal that 1-A09 binds within the pTyr-recognition groove of SHP2-N-SH2, engaging critical residues like Arg32 through hydrogen bonding and hydrophobic interactions [1]. Molecular docking simulations demonstrate that 1-A09 achieves high-affinity binding (predicted ΔG = -64.45 kcal/mol), competitively displacing physiological phosphopeptide ligands [1]. This binding prevents the release of SHP2's autoinhibitory conformation, thereby blocking its phosphatase activity.

Functional validation shows that 1-A09 suppresses growth factor-induced RAS-MAPK activation in cellular models. By occupying the N-SH2 domain, it inhibits SHP2's recruitment to activated receptor tyrosine kinases (RTKs) like EGFR and PDGFR, disrupting downstream signal transduction [1] [4]. Notably, 1-A09 exhibits selectivity for SHP2-N-SH2 over other SH2 domains (e.g., STAT3), attributed to its optimized interactions with the unique topology of SHP2's pTyr pocket and adjacent specificity subsites [1]. Molecular dynamics (MD) simulations further confirm that 1-A09 stabilizes the closed, inactive form of SHP2, reducing conformational flexibility in the N-SH2-PTP interface [1].

Table 2: Key Binding Characteristics of 1-A09 with SHP2-N-SH2

ParameterValue/MetricMethod of Analysis
Binding free energy (ΔG)-64.45 kcal/molMM/PBSA calculations
Critical interactionsH-bonds with Arg32, hydrophobic packingMolecular docking
Conformational effectStabilizes autoinhibitory stateMD simulations (RMSD/RMSF)
Selectivity>10-fold vs. STAT3-SH2Competitive binding assays

Research Gaps in Non-Covalent Interaction Dynamics for SH2 Domains

Despite advances in SH2-targeted ligands like 1-A09, significant knowledge gaps persist in understanding non-covalent interaction dynamics:

  • Transient Conformational States: MD simulations of 1-A09 bound to SHP2-N-SH2 suggest ligand-induced rigidity in the βB-βC loop region. However, atomic-scale fluctuations in the BG and EF loops—critical for peptide discrimination—remain poorly characterized [1] [10]. Time-resolved techniques (e.g., NMR relaxation) are needed to capture sub-millisecond dynamics governing ligand association/dissociation.
  • Allosteric Communication: The mechanism by which 1-A09 binding propagates effects from the N-SH2 domain to the PTP domain in SHP2 is unclear. Mutational studies indicate residues like Ser34 and Thr42 may relay allosteric signals, but energy landscapes for these pathways are undefined [1].
  • Binding Kinetic Heterogeneity: Surface plasmon resonance (SPR) data for SH2 ligands typically report equilibrium affinity (KD), neglecting kinetic parameters (kon/koff). For 1-A09, slow-off kinetics could enhance therapeutic efficacy by prolonging target engagement, yet experimental koff values are lacking [1] [6].
  • Solvent Entropy Contributions: The role of water displacement in 1-A09's binding energy is unquantified. Crystallographic studies show ordered water molecules in SHP2-N-SH2's pTyr pocket, suggesting solvent entropy may significantly influence ligand affinity [3].

Addressing these gaps requires integrating advanced biophysical methods (e.g., NMR-relaxation, stopped-flow kinetics) with machine learning-driven MD to map energy landscapes and design next-generation inhibitors.

Properties

CAS Number

1143579-76-3

Product Name

1-A09

IUPAC Name

6-hydroxy-3-[1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]triazol-4-yl]-2-phenyl-1-benzofuran-5-carboxylic acid

Molecular Formula

C29H25N5O6

Molecular Weight

539.5 g/mol

InChI

InChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38)

InChI Key

XDUPIYKMBPUQSZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

Solubility

Soluble in DMSO

Synonyms

I-A09; IA09; IA09; I-A-09; IA 09;

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

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